molecular formula C24H18N4O4 B2805725 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1326904-12-4

3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2805725
CAS No.: 1326904-12-4
M. Wt: 426.432
InChI Key: IMNMIDQSAWVCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione features a tetrahydroquinazoline-2,4-dione core substituted with a 4-methoxyphenyl group at position 3 and a 3-methylphenyl-1,2,4-oxadiazole moiety at position 5. This structure combines a bicyclic quinazoline scaffold with heterocyclic substituents known for modulating bioactivity. Structural determination of such compounds typically employs X-ray crystallography, often refined using SHELX software, as highlighted in .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-14-4-3-5-15(12-14)21-26-22(32-27-21)16-6-11-19-20(13-16)25-24(30)28(23(19)29)17-7-9-18(31-2)10-8-17/h3-13H,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNMIDQSAWVCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents like methoxybenzene and methylbenzene.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound can selectively target cancer cell lines while sparing normal cells .

Antimicrobial Properties

The presence of the oxadiazole ring has also been linked to antimicrobial activity. Compounds containing oxadiazole derivatives have demonstrated efficacy against various bacterial strains and fungi. This suggests that the compound could be explored further as a potential antimicrobial agent .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Similar quinazoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study BAntimicrobial ActivityShowed inhibition of Staphylococcus aureus growth at low concentrations; potential for development as an antibiotic agent.
Study CNeuroprotectionReported reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The tetrahydroquinazoline-2,4-dione core distinguishes this compound from triazole- or oxadiazole-centric analogs. For example:

  • Triazole Derivatives : Compounds like 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one () share a triazolone core but lack the fused quinazoline system. The 4-methoxyphenyl group in the target compound contrasts with the 3-methoxyphenyl substitution in , which influences electronic properties and steric interactions .
  • Oxadiazole Derivatives: The 1,2,4-oxadiazole moiety in the target compound is structurally analogous to derivatives in , where oxadiazole rings enhance thermal stability and bioactivity.

Tabular Comparison of Structural and Functional Features

Table 1: Structural Comparison with Analogous Compounds

Compound Core Structure Key Substituents Reported/Predicted Activities References
Target Compound Tetrahydroquinazoline-2,4-dione 4-Methoxyphenyl, 3-methylphenyl-oxadiazole Antifungal, Antibiotic (inferred)
4-(3-Methoxyphenyl)-triazol-5(4H)-one 1,2,4-Triazolone 3-Methoxyphenyl, ethyl group Antimicrobial, Antitumor
3-(2,4-Dichlorophenyl)-triazole 1,2,4-Triazole 2,4-Dichlorophenyl, methylthio Antifungal, Antibiotic

Table 2: Substituent Effects on Bioactivity

Substituent Type Position Impact on Activity Example Compounds References
Methoxyphenyl 4-position Enhanced lipophilicity, potential CNS activity Target Compound
Methoxyphenyl 3-position Moderate antimicrobial activity Compound
Methylphenyl-oxadiazole 3-position Improved metabolic stability Oxadiazoles

Biological Activity

The compound 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that incorporates both a quinazoline and an oxadiazole moiety. This structural combination suggests potential biological activities, particularly in the fields of oncology and pharmacology. The oxadiazole derivatives have been extensively studied for their diverse biological activities, including anticancer properties.

Chemical Structure

The compound can be represented by the following structural formula:

C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have highlighted the significant anticancer activity of compounds containing the 1,2,4-oxadiazole unit. These compounds have shown efficacy against various cancer cell lines due to their ability to inhibit key pathways involved in tumor growth and metastasis.

  • Mechanism of Action :
    • Oxadiazole derivatives are known to exhibit antiangiogenic and antiproliferative properties. They achieve this by downregulating Vascular Endothelial Growth Factor (VEGF) and inhibiting the translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) .
    • The compound's structure allows it to interact with biological targets that are crucial for cancer cell survival and proliferation.
  • Cell Line Studies :
    • In vitro studies have demonstrated that similar oxadiazole derivatives exhibit IC50 values in the micromolar range against various cancer cell lines including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers .
    • For instance, related compounds have shown IC50 values of approximately 0.67 µM against PC-3 cells and 0.80 µM against HCT-116 cells .

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been reported to possess a range of biological activities:

  • Antimicrobial : Some oxadiazole derivatives demonstrate antibacterial and antifungal activities.
  • Anti-inflammatory : They also exhibit potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties that may be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various 1,2,4-oxadiazole derivatives and evaluated their anticancer activity through NCI guidelines. The findings suggested that specific substitutions on the oxadiazole ring significantly enhanced anticancer potency .
  • Comparative Analysis :
    • A comparative analysis of different oxadiazole derivatives revealed that those with methoxy substitutions exhibited superior activity against several cancer cell lines compared to their unsubstituted counterparts .

Table 1: Biological Activity of Related Oxadiazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound APC-30.67Antiangiogenic
Compound BHCT-1160.80Antiproliferative
Compound CMCF-70.87VEGF Inhibition

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibition of tumor growth via multiple pathways
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces levels of inflammatory cytokines
NeuroprotectivePotential benefits in neurodegenerative disorders

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.